molecular formula C23H14BrF3N4O4 B11095053 (4Z)-4-({[4-(4-bromophenoxy)phenyl]amino}methylidene)-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-({[4-(4-bromophenoxy)phenyl]amino}methylidene)-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11095053
M. Wt: 547.3 g/mol
InChI Key: PPKDORNRUSSQQZ-UHFFFAOYSA-N
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Description

4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromophenol, 4-nitrobenzaldehyde, and 3-(trifluoromethyl)-1H-pyrazol-5-one. The key steps in the synthesis may include:

    Formation of 4-(4-bromophenoxy)aniline: This can be achieved by reacting 4-bromophenol with aniline under appropriate conditions.

    Condensation Reaction: The 4-(4-bromophenoxy)aniline is then condensed with 4-nitrobenzaldehyde to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 3-(trifluoromethyl)-1H-pyrazol-5-one to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas with a catalyst for reduction), nucleophiles (e.g., amines or thiols for substitution), and cyclization agents (e.g., acids or bases).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE include other pyrazole derivatives with similar structural features, such as:

  • 4-{(Z)-1-[4-(4-CHLOROPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
  • 4-{(Z)-1-[4-(4-METHOXYPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H14BrF3N4O4

Molecular Weight

547.3 g/mol

IUPAC Name

4-[[4-(4-bromophenoxy)phenyl]iminomethyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H14BrF3N4O4/c24-14-1-9-18(10-2-14)35-19-11-3-15(4-12-19)28-13-20-21(23(25,26)27)29-30(22(20)32)16-5-7-17(8-6-16)31(33)34/h1-13,29H

InChI Key

PPKDORNRUSSQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F)OC4=CC=C(C=C4)Br

Origin of Product

United States

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